3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Description
3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a bifunctional organic compound characterized by:
- Core structure: A 1,3-dioxo-isoindole (phthalimide) ring, a heterocyclic system with two ketone groups.
- Substituents: A 4-carboxybenzenesulfonyl group at position 5 of the isoindole ring. A benzoic acid moiety at position 2 of the isoindole.
Properties
IUPAC Name |
3-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO8S/c24-19-17-9-8-16(32(30,31)15-6-4-12(5-7-15)21(26)27)11-18(17)20(25)23(19)14-3-1-2-13(10-14)22(28)29/h1-11H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYKSCHIGHADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfonamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Analysis :
- The isoindole dione core in the target compound provides rigidity and planar geometry, enhancing interactions with hydrophobic enzyme pockets compared to indole derivatives .
- The sulfonyl group in the target compound improves water solubility relative to benzyl-substituted analogs .
Sulfonyl-Linked Benzoic Acid Derivatives
Analysis :
- The dual carboxylic acid groups in the target compound may enhance binding affinity to charged enzyme active sites (e.g., caspases or proteases) compared to mono-acid derivatives .
- Thiazole or benzisothiazole-containing analogs (e.g., ) exhibit divergent bioactivity due to heterocycle-specific interactions (e.g., thiazoles in ATP-binding pockets).
Molecular Properties and Solubility
Biological Activity
3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound that exhibits significant potential for various biological activities. Its unique structural features, including a sulfonyl group and multiple carboxylic acid moieties, suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 429.43 g/mol. The presence of the isoindole structure is notable for its association with various therapeutic effects, particularly in anti-inflammatory and antibacterial contexts.
Case Studies
-
Chemokine Receptor Modulation :
- A study on structurally related compounds indicated their ability to inhibit chemokine receptor activity, which is crucial in inflammatory pathways. This suggests that 3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid may similarly influence immune responses .
-
Pharmacological Potential :
- Research has shown that isoindole derivatives can exhibit a range of pharmacological activities, including cytotoxicity against cancer cell lines and modulation of neurotransmitter systems. These findings encourage further investigation into the therapeutic potential of this compound .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of structurally similar compounds that may provide insights into the biological activity of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-[5-(4-Carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid | C28H17NO9S | Contains a phenyl group instead of a sulfonyl group |
| 4-[5-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid | C16H11NO6S | Methyl substitution alters sterics and electronics |
| 4-(1,3-Dihydro-1H-isoindol-5-yloxy)benzoic acid | C19H16NO5 | Lacks sulfonamide functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
